Scammonin viii

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

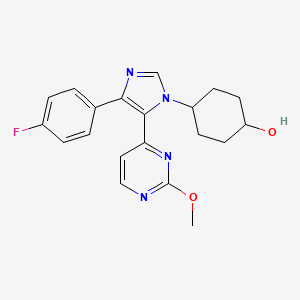

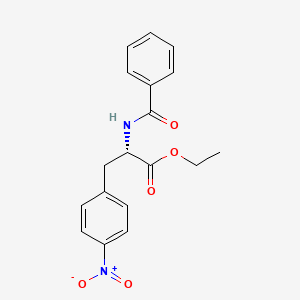

Scammonin viii is a resin glycoside from Convolvulus scammonia . It’s one of the minor ether-soluble resin glycosides reported from the roots of Convolvulus scammonia .

Synthesis Analysis

Scammonin VIII is a linear tetrasaccharide of jalapinolic acid with two glucoses, one rhamnose, and one quinovose . It was isolated from Convolvulus scammonia .Molecular Structure Analysis

The exact mass of Scammonin viii is 1,036.55 and its molecular weight is 1,037.200 . The elemental analysis shows that it contains Carbon (57.90%), Hydrogen (8.16%), and Oxygen (33.94%) .Chemical Reactions Analysis

Scammonin is inert by itself, until it combines with bile in the small intestine and forms a strong purgative complex . This complex stimulates liver and intestinal glands secretion .Applications De Recherche Scientifique

Chemical Composition and Isolation

Scammonin VIII, along with Scammonin VII, is a minor ether-soluble resin glycoside isolated from Radix Scammoniae, the roots of Convolvulus scammonia. These compounds are notable for their macrocyclic ester structures and include glycosidic acids like scammonic acid B. Their isolation contributes to the understanding of the complex chemistry of resin glycosides found in Convolvulus scammonia (Noda, Kogetsu, Kawasaki, & Miyahara, 1992).

Relation to Other Resin Glycosides

Investigation into similar compounds has led to the discovery of orizabins V-VIII, tetrasaccharide glycolipids from the Mexican scammony root (Ipomoea orizabensis). These compounds, including known scammonins, exhibited weak cytotoxicity toward human oral epidermoid carcinoma, indicating potential therapeutic applications (Hernández-Carlos, Bye, & Pereda-Miranda, 1999).

Biological Activity

In a related study on resin glycosides from Ipomoea tyrianthina, compounds like tyrianthin 6, scammonin 1, and scammonin 2 showed potential biological activities, including antidepressant activity and protective effects against seizures. Scammonin 2 also demonstrated relaxant effects on spontaneous contractions in the rat ileum. These findings suggest a broader scope of biological activities for scammonin-related compounds (Mirón-López et al., 2007).

Antimicrobial Potential

A study on oligosaccharides from medicinal Mexican morning glory species, including scammonins, revealed their antibacterial properties and potential as inhibitors of multidrug resistance in Staphylococcus aureus. This highlights the antimicrobial potential of these complex macrocyclic lactones (Pereda-Miranda, Kaatz, & Gibbons, 2006).

Safety And Hazards

Upon consumption, the resin is inert until it has passed from the stomach into the duodenum, where it meets the bile. A chemical reaction occurs between it and taurocholate and glycocholate in the bile, whereby it is converted into a powerful purgative which in high doses becomes a violent gastrointestinal irritant .

Propriétés

IUPAC Name |

[30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H84O22/c1-8-11-17-20-29-21-18-15-13-12-14-16-19-22-32(53)67-43-39(70-47-38(59)37(58)40(31(24-52)66-47)68-45(60)25(4)9-2)28(7)63-50(44(43)69-46(61)26(5)10-3)72-42-36(57)34(55)30(23-51)65-49(42)71-41-35(56)33(54)27(6)62-48(41)64-29/h9,26-31,33-44,47-52,54-59H,8,10-24H2,1-7H3/b25-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAAFPJNNNHRBG-YCPBAFNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)C(=CC)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)/C(=C/C)/C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1037.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scammonin viii | |

CAS RN |

145042-06-4 |

Source

|

| Record name | Scammonin viii | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145042064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

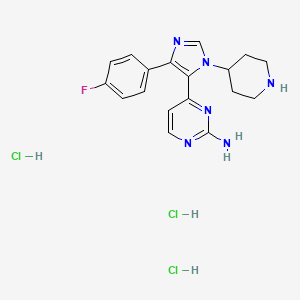

![methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate](/img/structure/B1680806.png)

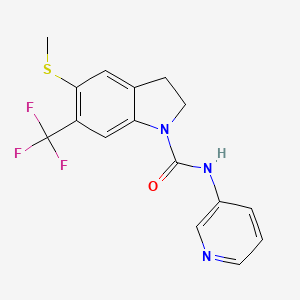

![3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide](/img/structure/B1680810.png)

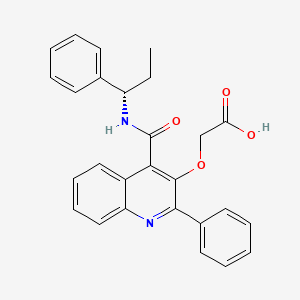

![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)

![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)